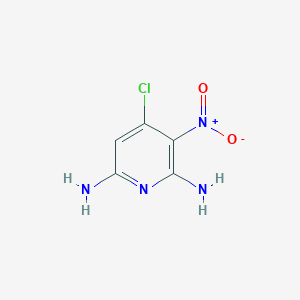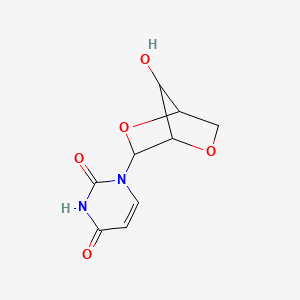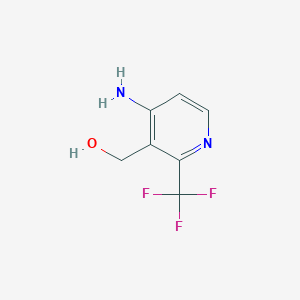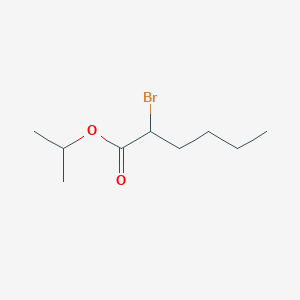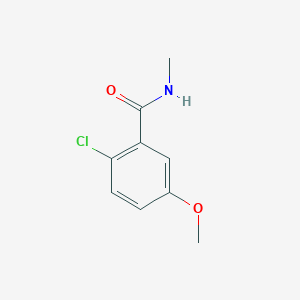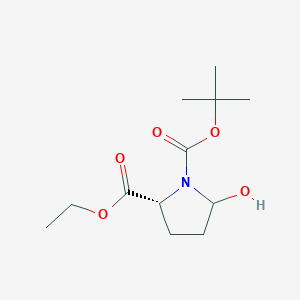
1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl ester, and a hydroxyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Ethyl Ester Formation: The ethyl ester group is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate
Comparison:
- Structural Differences: While similar in their pyrrolidine or piperidine core, these compounds differ in their functional groups, such as the presence of a benzyloxycarbonylamino group or an oxo group.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure and reactivity, with some being more suited for medicinal chemistry and others for organic synthesis.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9?/m1/s1 |
InChIキー |
YEBCMUBWXIBWMU-VEDVMXKPSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCC(N1C(=O)OC(C)(C)C)O |
正規SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


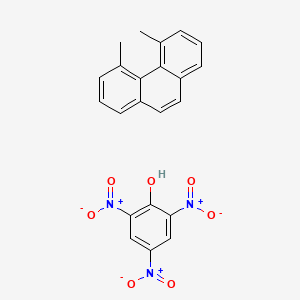
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)

